3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one
Overview
Description
5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorophenyl group in this compound enhances its stability and biological activity, making it a valuable molecule for various applications.
Mechanism of Action
Target of Action
The primary target of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one, also known as 5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one, is the androgen receptor . This receptor plays a crucial role in the regulation of development and physiological function of male sexual organs.
Mode of Action
The compound interacts with its target, the androgen receptor, by acting as an antagonist . This means it binds to the receptor and inhibits its normal function. The result of this interaction is a decrease in the activity of the androgen receptor, which can lead to a reduction in the growth of prostate cancer cells .
Biochemical Pathways
The compound affects the androgen signaling pathway . By inhibiting the androgen receptor, it disrupts the normal signaling process, leading to a decrease in the expression of androgen-responsive genes. This can result in a reduction in the growth and proliferation of prostate cancer cells .
Pharmacokinetics
It is known that the compound exhibitsnonlinear oral pharmacokinetics . This suggests that the rate of absorption may vary with dose, potentially due to the involvement of transport proteins such as P-glycoprotein .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the growth and proliferation of prostate cancer cells . This is achieved through the inhibition of the androgen receptor and the subsequent downregulation of androgen-responsive genes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs or substances that affect the function of transport proteins like P-glycoprotein could potentially impact the absorption and distribution of the compound . .
Biochemical Analysis
Biochemical Properties
5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .
Cellular Effects
The effects of 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can activate or inhibit signaling pathways that control cell proliferation and apoptosis . Moreover, it can modulate the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory response . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. For example, prolonged exposure to this compound may lead to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various biotransformation reactions, including hydroxylation and conjugation . These metabolic processes are mediated by enzymes such as cytochrome P450, which play a crucial role in the detoxification and elimination of this compound from the body .
Transport and Distribution
The transport and distribution of 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and the endoplasmic reticulum, where it exerts its effects . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence its localization and activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one typically involves a multi-step process. One common method is the reaction of 4-fluoronitrobenzene with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazolone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Scientific Research Applications
5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one
Uniqueness
5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
3-(4-fluorophenyl)-1,4-dihydropyrazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYNJJPUECXGPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406514 | |
Record name | 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264208-45-9 | |
Record name | 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.